molecular formula C13H22O B12655583 4,9-Undecadien-2-one, 6,10-dimethyl- CAS No. 72189-12-9

4,9-Undecadien-2-one, 6,10-dimethyl-

Cat. No.: B12655583
CAS No.: 72189-12-9
M. Wt: 194.31 g/mol
InChI Key: WYBVFAUMCGPFID-RMKNXTFCSA-N
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Description

Contextualization within Monoterpenoid Chemistry

4,9-Undecadien-2-one, 6,10-dimethyl- is classified as an acyclic monoterpenoid. foodb.cahmdb.ca Monoterpenes are a class of terpenes that are composed of two isoprene (B109036) units and have the molecular formula C10H16. wikipedia.org When these terpenes are modified to include functional groups, such as the oxygen-containing ketone group in this case, they are referred to as monoterpenoids. wikipedia.orgnih.gov

The biosynthesis of monoterpenes, and by extension monoterpenoids, originates from isopentenyl pyrophosphate (IPP). wikipedia.org Geranyl pyrophosphate serves as the direct precursor to monoterpenes and monoterpenoids. wikipedia.org The structure of 4,9-Undecadien-2-one, 6,10-dimethyl- arises from the coupling of a geranyl group and an acetonyl group. wikipedia.org It is considered a hydrocarbon derivative and belongs to the ketone class of organic oxygen compounds. foodb.cahmdb.ca

Significance in Natural Products Research and Chemical Ecology

The significance of 4,9-Undecadien-2-one, 6,10-dimethyl- in natural products research is underscored by its identification in a wide array of plant species and essential oils. chemicalbook.comchemicalbook.com It is a known flavor and aroma component in numerous fruits and plants, including mango, tomato, rice, and tea. wikipedia.orgchemicalbook.com Its presence contributes to the characteristic scent and taste of these natural products, making it a subject of interest for food and fragrance chemistry. thegoodscentscompany.com

In the realm of chemical ecology, monoterpenoids like 4,9-Undecadien-2-one, 6,10-dimethyl- are recognized for their roles in plant defense mechanisms. Some monoterpenes exhibit fungicidal and antibacterial properties and are produced by plants to deter insect attacks. wikipedia.org The compound is also a product of the degradation of vegetable matter by ozone. wikipedia.org

The compound is also an important intermediate in the industrial synthesis of other valuable chemicals. For instance, it serves as a precursor in the synthesis of isophytol, which is used in the manufacturing of Vitamin E, as well as in the creation of farnesol (B120207) and nerolidol (B1678203). wikipedia.orgchemicalbook.com

Overview of Stereoisomeric Forms: (E)-Geranylacetone and (Z)-Nerylacetone

4,9-Undecadien-2-one, 6,10-dimethyl- exists as two primary stereoisomers, which are distinguished by the geometry around the double bond at the C5 position. These isomers are (E)-Geranylacetone and (Z)-Nerylacetone. nist.govnist.gov

The (E)-isomer, commonly known as geranylacetone (B162166), is the more frequently cited form in literature and is recognized by its IUPAC name (5E)-6,10-Dimethylundeca-5,9-dien-2-one. nih.govwikipedia.org The (Z)-isomer is referred to as nerylacetone (B1225463) or cis-geranylacetone. nih.gov Both isomers have been identified in natural sources, and commercial preparations may exist as mixtures of the two. chemicalbook.comthegoodscentscompany.com

The distinct stereochemistry of these isomers can influence their biological activity and sensory properties, a common feature for stereoisomers in natural products.

Compound Data Tables

Table 1: Chemical Identifiers for 4,9-Undecadien-2-one, 6,10-dimethyl-

IdentifierValue
IUPAC Name (5E)-6,10-dimethylundeca-5,9-dien-2-one nih.gov
Molecular Formula C13H22O wikipedia.org
Molar Mass 194.318 g·mol−1 wikipedia.org
CAS Number (E-isomer) 3796-70-1 wikipedia.org
CAS Number (Z-isomer) 3879-26-3 nih.gov
CAS Number (mixture) 689-67-8 nist.gov

Table 2: Stereoisomers of 4,9-Undecadien-2-one, 6,10-dimethyl-

Common NameIsomerIUPAC Name
Geranylacetone(E)-isomer(5E)-6,10-Dimethylundeca-5,9-dien-2-one nih.govwikipedia.org
Nerylacetone(Z)-isomer(5Z)-6,10-Dimethylundeca-5,9-dien-2-one nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72189-12-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4E)-6,10-dimethylundeca-4,9-dien-2-one

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9,12H,5,8,10H2,1-4H3/b9-6+

InChI Key

WYBVFAUMCGPFID-RMKNXTFCSA-N

Isomeric SMILES

CC(CCC=C(C)C)/C=C/CC(=O)C

Canonical SMILES

CC(CCC=C(C)C)C=CCC(=O)C

Origin of Product

United States

Natural Occurrence and Isolation Studies of 4,9 Undecadien 2 One, 6,10 Dimethyl

Identification in Plant Essential Oils and Volatile Profiles

Geranylacetone (B162166) and its isomer, nerylacetone (B1225463), are naturally occurring volatile compounds that contribute to the characteristic aroma profiles of various plants. They are biosynthesized in plants, often arising from the oxidative degradation of certain carotenoids wikipedia.org. Their presence has been confirmed through the analysis of essential oils and volatile emissions from different plant species.

Distribution and Concentration Variations in Plant Tissues and Extracts

The distribution and concentration of 6,10-Dimethyl-5,9-undecadien-2-one are not uniform throughout a single plant. Its presence and quantity can differ significantly between various tissues and are influenced by environmental and developmental factors.

In Vitis vinifera, the compound is a notable component of the berries, directly impacting the fruit's aroma profile nih.gov. Studies on Nelumbo nucifera have shown that the chemical makeup of its essential oil varies considerably among different organs, such as the rhizomes, seeds, and leaves ebi.ac.uk. For instance, geranyl acetone (B3395972) has been specifically noted as a constituent in the essential oil of Conyza bonariensis (hairy fleabane) leaves, where it can be a major component, reaching concentrations as high as 25.3% nih.gov. This contrasts sharply with plants where it is only a minor or trace element.

Similarly, analyses of different parts of the oregano plant (Origanum vulgare) reveal distinct volatile profiles for the leaves-flowers, stems, and roots, though as noted, geranylacetone is not a prominent compound in these common analyses nih.govmdpi.com. This variability underscores the importance of specifying the plant part and chemotype when discussing the natural occurrence of this compound.

Detection as a Metabolite in Microbial Systems

Beyond the plant kingdom, 6,10-Dimethyl-5,9-undecadien-2-one has been identified as a metabolite in microbial systems. Notably, geranyl acetone is found in or produced by the yeast Saccharomyces cerevisiae nih.gov. This yeast is a widely used model organism in metabolic engineering. Research has focused on leveraging and modifying its metabolic pathways, such as the mevalonate (B85504) pathway which produces terpene precursors, to synthesize valuable compounds. While some studies focus on engineering S. cerevisiae to produce related esters like geranyl acetate, these efforts are built upon the yeast's natural ability to produce the precursor, geraniol, from which geranylacetone can be derived researchgate.netnih.gov.

Methodologies for Natural Product Isolation and Enrichment

The isolation of 4,9-Undecadien-2-one, 6,10-dimethyl- from natural sources typically involves a multi-step process that begins with the extraction of the plant's essential oil, followed by purification to isolate the specific compound.

Biosynthetic Pathways and Metabolic Origins of 4,9 Undecadien 2 One, 6,10 Dimethyl

Enzymatic Formation Mechanisms

The primary biosynthetic route to geranylacetone (B162166) in nature involves the enzymatic cleavage of carotenoids. wikipedia.org This oxidative degradation is catalyzed by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). nih.govresearchgate.net These enzymes are widespread in plants, fungi, and bacteria, playing a crucial role in producing a variety of apocarotenoids, which have important biological functions. nih.gov

The CCD family of enzymes cleaves carotenoid substrates at specific double bonds. For instance, studies have shown that CCD1 enzymes can act on various carotenoids to produce a range of products, including geranylacetone. nih.gov The reaction involves the incorporation of molecular oxygen into the carotenoid backbone, leading to its fragmentation.

Another enzymatic pathway for geranylacetone formation is through the bioreduction of pseudoionone (B86502). Research has demonstrated the regio- and stereoselective 1,4-reduction of pseudoionone, an α,β,γ,δ-bisunsaturated ketone, to yield geranylacetone. researchgate.net This biotransformation can be achieved using ene-reductases, such as OYE1 from the yeast Saccharomyces pastorianus, often employed within a whole-cell biocatalyst system like Escherichia coli. researchgate.net

Squalene-hopene cyclases (SHCs) represent another class of enzymes involved in the biotransformation of geranylacetone, although not its initial formation. These enzymes can catalyze the cyclization of geranylacetone into bicyclic products, highlighting the role of enzymes in modifying this ketone into other complex terpenoids. researchgate.net

Table 1: Key Enzymes in Geranylacetone Formation and Transformation

Enzyme Class Specific Enzyme Example Organism Source Reaction Type Substrate Product Reference
Carotenoid Cleavage Dioxygenase (CCD) VviCCD1, VviCCD4 Vitis vinifera Oxidative Cleavage Carotenoids (e.g., β-carotene) Geranylacetone, other apocarotenoids researchgate.net
Ene-reductase OYE1 Saccharomyces pastorianus 1,4-Reduction Pseudoionone Geranylacetone researchgate.net
Squalene-Hopene Cyclase (SHC) AacSHC Alicyclobacillus acidocaldarius Cyclization Geranylacetone Bicyclic terpenoids researchgate.netresearchgate.net

Role in Carotenoid Metabolism and Degradation Pathways in Biological Systems

Geranylacetone is a significant product of carotenoid degradation in many biological systems, particularly in plants. wikipedia.org Carotenoids, which are vital pigments in photosynthesis and photoprotection, can be broken down under various physiological and environmental conditions, leading to the formation of volatile and non-volatile apocarotenoids. nih.govnih.gov This degradation is not merely a catabolic process but a regulated pathway that produces signaling molecules and compounds contributing to flavor and aroma. nih.gov

The emission of geranylacetone, along with other apocarotenoids like β-ionone, is a notable aspect of fruit ripening and the plant's response to stress. nih.gov For example, exposure to UV radiation can induce the release of geranylacetone in fruits like cantaloupe melon, where it may play a role in defense against microbes. nih.gov The expression of CCD genes, such as PpCCD4 in peaches, is often correlated with the degradation of carotenoids like β-carotene and the subsequent production of volatile compounds during ripening. nih.gov

In grapes and wine, norisoprenoids, including geranylacetone, are derived from the enzymatic degradation of carotenoids by CCDs and contribute significantly to the floral and fruity aroma profiles. researchgate.net Therefore, the presence and concentration of geranylacetone in plant tissues are directly linked to the dynamic processes of carotenoid biosynthesis and degradation.

Microbial Fermentation Pathways and Engineered Biocatalysis for Production

Microbial systems offer a promising platform for the production of geranylacetone through fermentation and biocatalysis. nih.gov The yeast Saccharomyces cerevisiae is known to naturally produce geranylacetone as a metabolite. nih.gov This capability has been harnessed and enhanced through metabolic engineering. By heterologously expressing CCD genes from plants like Vitis vinifera in S. cerevisiae, researchers have successfully increased the production of norisoprenoids, including geranylacetone, from carotenoid precursors. researchgate.net

Engineered biocatalysis represents a powerful strategy for synthesizing geranylacetone. dtu.dk This approach utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations under mild and sustainable conditions. nih.gov A key example is the use of E. coli cells engineered to express an ene-reductase for the specific reduction of pseudoionone to geranylacetone. researchgate.net This method has been optimized to achieve high product concentrations. researchgate.net

The development of advanced biocatalytic systems, such as multi-enzyme fusion proteins and continuous-flow reactors, is paving the way for more efficient and scalable production of complex molecules like geranylacetone. dtu.dkresearchgate.net These engineered systems can overcome limitations such as cofactor dependency and enzyme instability, making biocatalysis an increasingly attractive alternative to traditional chemical synthesis. researchgate.netresearchgate.net Squalene-hopene cyclases (SHCs) are also a focus of biocatalytic research, valued for their potential to produce high-value flavors and fragrances at an industrial scale using whole-cell biocatalysts. researchgate.netresearchgate.net

Table 2: Examples of Engineered Biocatalysis for Geranylacetone Production

Biocatalytic System Host Organism Key Enzyme(s) Substrate(s) Product Key Feature Reference
Whole-cell Biocatalyst Escherichia coli OYE1 Ene-reductase Pseudoionone Geranylacetone Regio- and stereoselective reduction researchgate.net
Heterologous Expression Saccharomyces cerevisiae VviCCD1, VviCCD4 Carotenoids Geranylacetone Utilization of endogenous precursors researchgate.net
Whole-cell Biocatalyst Escherichia coli Squalene-Hopene Cyclase (SHC) Geranylacetone Cyclic Terpenes Biotransformation of geranylacetone researchgate.netresearchgate.net

Precursor Identification and Elucidation of Intermediates

The biosynthesis of geranylacetone originates from fundamental building blocks of isoprenoid metabolism. In plants and microbes, the primary precursors are carotenoids. wikipedia.org These C40 tetraterpenoids, such as β-carotene and zeaxanthin, undergo oxidative cleavage by CCD enzymes to yield the C13 ketone, geranylacetone. nih.govnih.gov

In the context of targeted biocatalytic production, other molecules serve as direct precursors. Pseudoionone is a key intermediate that can be efficiently converted to geranylacetone through enzymatic reduction. researchgate.net

While not a biosynthetic precursor in the strictest sense, linalool (B1675412) is a critical starting material for many industrial chemical syntheses of geranylacetone, notably through the Carroll rearrangement with ethyl acetoacetate (B1235776). wikipedia.orgchemicalbook.comgoogle.com This highlights the different precursor molecules utilized in biological versus chemical production routes.

Geranylacetone itself is a crucial intermediate for the synthesis of other important molecules. It is a precursor for the production of isophytol, a key component in the industrial manufacture of Vitamin E. wikipedia.orgchemicalbook.com It also serves as a starting point for synthesizing other fragrance compounds like nerolidol (B1678203) and farnesol (B120207). wikipedia.orgchemicalbook.com

Table 3: Precursors and Derivatives of Geranylacetone

Compound Type Compound Name Role Pathway/Reaction Reference
Biological Precursor Carotenoids (e.g., β-carotene) Starting material Enzymatic cleavage by CCDs wikipedia.orgnih.gov
Biocatalytic Precursor Pseudoionone Direct substrate Enzymatic reduction by ene-reductases researchgate.net
Chemical Synthesis Precursor Linalool Starting material Carroll Rearrangement wikipedia.orgchemicalbook.com
Chemical Synthesis Precursor Ethyl acetoacetate Reactant Carroll Rearrangement wikipedia.orgchemicalbook.com
Chemical Synthesis Precursor Myrcene (B1677589) Starting material Rhodium-catalyzed addition chemicalbook.comchemicalbook.com
Intermediate Geranylacetone Product/Substrate - -
Derivative Isophytol End product Synthesis from geranylacetone wikipedia.orgchemicalbook.com
Derivative Nerolidol End product Synthesis from geranylacetone wikipedia.orgchemicalbook.com
Derivative Farnesol End product Synthesis from geranylacetone wikipedia.orgchemicalbook.com

Synthetic Methodologies for 4,9 Undecadien 2 One, 6,10 Dimethyl and Its Analogs

Total Synthesis Approaches

Total synthesis strategies for geranylacetone (B162166) primarily start from readily available terpenoid precursors like linalool (B1675412) and myrcene (B1677589). The choice of route often depends on factors such as catalyst cost, desired isomeric purity, and environmental impact.

Carroll Rearrangement-Based Syntheses from Linalool

A prevalent and classic industrial method for synthesizing geranylacetone is the Carroll rearrangement, a google.comgoogle.com-sigmatropic rearrangement of an allyl β-ketoester. wikipedia.orggoogle.com This process typically involves the reaction of linalool with an acetoacetate (B1235776) ester, such as ethyl acetoacetate or methyl acetoacetate. wikipedia.orggoogle.com

The reaction proceeds in two main stages. First, linalool undergoes transesterification with the acetoacetate ester, often catalyzed by a base or a metal compound, to form the corresponding linalyl acetoacetate. wikipedia.org This intermediate is then heated, triggering the decarboxylative rearrangement to yield geranylacetone. chemicalbook.com

A variety of catalysts can be employed for this reaction, including aluminum alkoxides like aluminum isopropoxide, alkali metal ethoxides, and phosphate (B84403) salts. chemicalbook.comgoogle.com For instance, using sodium dihydrogen phosphate as a catalyst at 170°C with a 1:2 molar ratio of linalool to ethyl acetoacetate can produce a combined yield of geranylacetone and its (Z)-isomer, nerylacetone (B1225463), up to 97.5%. chemicalbook.com Another patented method utilizes aluminum oxide as a catalyst with methyl acetoacetate, achieving the conversion at temperatures between 150-180°C. google.com The reaction typically yields a mixture of (E)-geranylacetone and (Z)-nerylacetone, with the (E)-isomer being the major component, often in a ratio of approximately 6:4. chemicalbook.com

Table 1: Examples of Carroll Rearrangement for Geranylacetone Synthesis

ReactantsCatalystTemperatureYield (E+Z)(E):(Z) RatioReference
Linalool, Ethyl AcetoacetateSodium Dihydrogen Phosphate170°C97.5%~6:4 chemicalbook.com
Linalool, Methyl AcetoacetateAluminum Oxide150-180°CNot specifiedNot specified google.com
Linalool, Ethyl AcetoacetateAluminum IsopropoxideNot specifiedNot specifiedNot specified chemicalbook.comgoogle.com

Myrcene-Based Synthetic Strategies

Myrcene, a readily available monoterpene obtained from the pyrolysis of β-pinene, serves as another key starting material for geranylacetone synthesis. nih.gov Several routes from myrcene have been developed.

One industrial method involves the direct addition of methyl acetoacetate to myrcene in the presence of a precious metal catalyst, such as a rhodium complex. The resulting intermediate is then subjected to hydrolysis and decarboxylation to afford geranylacetone. chemicalbook.comrsc.org While effective, the high cost of the catalyst is a significant drawback for large-scale industrialization. chemicalbook.com

A second, more cost-effective route avoids precious metals. In this process, myrcene is first treated with hydrogen chloride, which undergoes an addition reaction to form a mixture of isomeric chlorides, including geranyl chloride. This mixture is then reacted with ethyl acetoacetate, followed by hydrolysis and decarboxylation, to produce geranylacetone. chemicalbook.com A major disadvantage of this method is the generation of a substantial amount of wastewater, posing environmental concerns. chemicalbook.com

A more recent approach utilizes mono-epoxides derived from myrcene as versatile intermediates for the synthesis of various acyclic terpenoids, including geranylacetone.

Chemo- and Regioselective Transformations in Synthesis

Controlling chemo- and regioselectivity is critical in the synthesis of geranylacetone to maximize the yield of the desired product and minimize side reactions.

In the Carroll rearrangement , the reaction is inherently regioselective due to its concerted google.comgoogle.com-sigmatropic mechanism, which ensures the formation of the C-C bond at the γ-carbon of the allyl group. wikipedia.org

In myrcene-based syntheses , regioselectivity is a major challenge, particularly in the hydrochlorination route. The addition of HCl to the conjugated diene system of myrcene can lead to several isomeric products. Reaction conditions must be carefully controlled to favor the formation of geranyl chloride, the desired precursor.

Palladium-catalyzed reactions also showcase the importance of regioselectivity. For example, the palladium-catalyzed rearrangement of allylic esters of acetoacetic acid provides a pathway to γ,δ-unsaturated methyl ketones like geranylacetone, where the catalyst directs the outcome of the transformation. pherobase.com The choice of ligands on the palladium catalyst can influence which allylic position reacts, thereby controlling the regioselectivity of the C-C bond formation.

Stereoselective and Stereospecific Synthesis of (E)- and (Z)-Isomers

Geranylacetone is the (5E)-isomer of 6,10-dimethyl-5,9-undecadien-2-one. nih.gov Its geometric isomer, the (5Z)-isomer, is known as nerylacetone. chemicalbook.com Most conventional synthetic methods, such as the Carroll rearrangement, produce a mixture of these two isomers. chemicalbook.com Achieving stereoselectivity to favor one isomer over the other is a key objective in modern synthetic efforts.

The synthesis of the thermodynamically more stable (E)-isomer, geranylacetone, is often favored. The Carroll reaction, for example, typically yields a higher proportion of the (E)-isomer. chemicalbook.com

Conversely, the stereoselective synthesis of the (Z)-isomer, nerylacetone, is more challenging and often requires specific kinetic control or tailored synthetic routes.

A significant advancement in stereoselective synthesis is the use of biocatalysis. Ene-reductases have been employed for the regio- and stereoselective 1,4-reduction of pseudoionone (B86502), an α,β,γ,δ-bisunsaturated ketone, to produce (E)-geranylacetone with high selectivity. This enzymatic approach avoids the formation of the (Z)-isomer and other reduced byproducts, offering a highly specific route to the desired stereoisomer.

Development of Sustainable Chemical Synthesis Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing geranylacetone. organic-chemistry.org This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and catalytic processes. organic-chemistry.org

Key areas of development include:

Catalyst Improvement: The move away from stoichiometric reagents to catalytic ones is a core principle of green chemistry. The use of recyclable solid acid catalysts like aluminum oxide in the Carroll reaction is an example of this, aiming to replace less environmentally friendly options. google.com The development of non-precious metal catalysts for myrcene-based routes is also a target, seeking to replace expensive and less sustainable rhodium catalysts. chemicalbook.com

Waste Reduction: The myrcene hydrochlorination route is noted for generating significant aqueous waste, making it a less sustainable option. chemicalbook.com Alternative routes that minimize or eliminate such waste streams are preferred.

Biocatalysis: Enzymatic and whole-cell biotransformations represent a powerful green alternative. These reactions are performed in aqueous media under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. rsc.org The use of squalene-hopene-cyclase (SHC) spheroplasts has been shown to be highly effective for the biotransformation of geranylacetone, demonstrating significantly higher activity than whole-cell or purified enzyme systems. researchgate.net This highlights the potential of biocatalysis to create more sustainable manufacturing processes for terpenoids. researchgate.net

Synthesis of Structural Analogs and Derivatives for Mechanistic Investigations

The synthesis of structural analogs and derivatives of geranylacetone is crucial for investigating structure-activity relationships, studying biological mechanisms, and as a platform for creating other valuable molecules.

For instance, to investigate the role of specific structural features on biological activity, derivatives such as (±)-9,10-epoxygeranylacetone and (±)-9,10-epoxynerylacetone have been synthesized. nih.gov These epoxy-derivatives were prepared by the controlled oxidation of geranylacetone and nerylacetone, respectively, using m-chloroperoxybenzoic acid (m-CPBA). nih.gov Studying the effects of these analogs, for example on insect behavior, helps to elucidate the mechanism of action and the importance of the terminal double bond. nih.gov

Furthermore, various other analogs have been synthesized to evaluate their olfactory and antimicrobial properties. researchgate.net These studies on structure-activity relationships are fundamental for designing new fragrances and antimicrobial agents. Geranylacetone itself is a key synthetic intermediate; its derivatization leads to important fragrance and pharmaceutical compounds like nerolidol (B1678203), farnesol (B120207), and isophytol, the latter being a critical side-chain in the industrial synthesis of Vitamin E. foreverest.net

Chemical Reactivity and Transformation Mechanisms of 4,9 Undecadien 2 One, 6,10 Dimethyl

Reactivity of the Alkene Moieties: Addition and Cyclization Reactions

The compound possesses two double bonds at the C-4 and C-9 positions. These alkene groups are sites of unsaturation and can undergo a variety of addition and cyclization reactions. The double bonds are non-conjugated, meaning their reactivity can be addressed either simultaneously or selectively.

Electrophilic Addition: The double bonds can react with electrophiles such as halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) in classic electrophilic addition reactions. The regioselectivity of these additions would follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond.

Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will reduce the double bonds to the corresponding saturated alkanes, yielding 6,10-dimethylundecan-2-one. By choosing a milder catalyst or specific reaction conditions, it may be possible to selectively hydrogenate one double bond over the other.

Cyclization: The specific positioning of the double bonds and the ketone group makes the molecule a potential precursor for intramolecular cyclization reactions. For example, acid-catalyzed cyclization could potentially lead to the formation of six-membered rings, a common motif in terpenoid chemistry.

Rearrangement Reactions and Fragmentation Pathways

The structural features of 4,9-undecadien-2-one, 6,10-dimethyl- make it susceptible to specific rearrangement and fragmentation reactions, which are particularly relevant in the context of mass spectrometry analysis.

Mass Spectrometry Fragmentation: In a mass spectrometer, the molecular ion would be expected to undergo characteristic fragmentation patterns. Common pathways include McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the cleavage of the C-3/C-4 bond. Cleavage alpha to the carbonyl group (loss of a methyl or propyl group) is also a probable fragmentation pathway.

Photochemical Rearrangements: Unsaturated ketones are known to undergo a variety of photochemical reactions, such as [2+2] cycloadditions or rearrangements, upon exposure to UV light.

Process Description Key Structural Feature Involved
McLafferty RearrangementIntramolecular hydrogen transfer followed by bond cleavage.Ketone and γ-hydrogen on the alkyl chain
Alpha-CleavageFission of the bond adjacent to the carbonyl group.C1-C2 and C2-C3 bonds

Oxidative and Reductive Chemistry in Research Contexts

Beyond the simple reductions of the ketone or alkenes, more complex oxidative and reductive transformations can be applied to study the molecule's chemistry.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bonds, yielding smaller ketone and aldehyde fragments. This reaction is often used for structural elucidation.

Epoxidation: The double bonds can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The C-9 double bond is more sterically accessible and might be expected to react faster than the C-4 double bond.

Chemoselective Reductions: The presence of both a ketone and two alkenes allows for the study of chemoselectivity. As mentioned, NaBH₄ can selectively reduce the ketone. Conversely, reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and potentially the double bonds under certain conditions. The reactivity of such compounds is typical for alkenes and ketones, making them versatile intermediates in organic synthesis. ontosight.ai

Derivatization Chemistry for Structure-Activity Relationship Studies (Non-Clinical)

To explore how the structure of 4,9-undecadien-2-one, 6,10-dimethyl- relates to its chemical or physical properties, various derivatives can be synthesized. This process, known as derivatization, is fundamental in structure-activity relationship (SAR) studies.

Modification of the Ketone: The ketone can be converted into other functional groups such as oximes (reaction with hydroxylamine), hydrazones (reaction with hydrazine), or imines. Each modification alters the polarity, size, and hydrogen-bonding capability of this part of the molecule.

Modification of the Alkene Groups: The double bonds can be functionalized to study the impact of saturation or the introduction of new groups. For example, dihydroxylation using osmium tetroxide would introduce two hydroxyl groups at one of the double bonds, significantly increasing polarity.

Spectroscopic Characterization for Structural Elucidation of 4,9 Undecadien 2 One, 6,10 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement in geranylacetone (B162166) can be constructed.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration). The assignments for (E)-geranylacetone in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below.

Interactive Table 1: ¹H NMR Data for (E)-4,9-Undecadien-2-one, 6,10-dimethyl- (in CDCl₃)

Atom Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-1 2.14 s 3H Methyl protons of the acetyl group
H-3 2.52 t 2H Methylene (B1212753) protons adjacent to the carbonyl
H-4 2.27 t 2H Methylene protons adjacent to the C5=C6 double bond
H-5 5.11 t 1H Vinylic proton on the C5=C6 double bond
H-7 2.05 m 2H Allylic methylene protons
H-8 2.05 m 2H Allylic methylene protons
H-9 5.08 t 1H Vinylic proton on the C9=C10 double bond
H-11 1.68 s 3H Vinylic methyl protons (on C10)
H-12 1.60 s 3H Vinylic methyl protons (on C10)

s = singlet, t = triplet, m = multiplet

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of each peak indicates the carbon's functional type (e.g., carbonyl, olefinic, aliphatic).

Interactive Table 2: ¹³C NMR Data for (E)-4,9-Undecadien-2-one, 6,10-dimethyl- (in CDCl₃)

Atom Position Chemical Shift (δ, ppm) Carbon Type
C-1 29.8 CH₃
C-2 208.5 C=O (Ketone)
C-3 43.8 CH₂
C-4 22.5 CH₂
C-5 123.7 CH (Olefinic)
C-6 137.5 C (Olefinic)
C-7 39.7 CH₂
C-8 26.6 CH₂
C-9 124.3 CH (Olefinic)
C-10 131.4 C (Olefinic)
C-11 25.7 CH₃
C-12 17.6 CH₃

While 1D NMR provides a list of ingredients, 2D NMR experiments reveal how they are connected.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For geranylacetone, key COSY correlations would establish the linear chain of the molecule by showing cross-peaks between H-3/H-4, H-4/H-5, and H-7/H-8. This confirms the -CH₂-CH₂-CH= sequence. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to (a one-bond correlation). pitt.edu It provides definitive confirmation of the assignments made in the 1D spectra. For example, it would show a cross-peak between the proton at δ 5.11 (H-5) and the carbon at δ 123.7 (C-5), and between the proton at δ 2.14 (H-1) and the carbon at δ 29.8 (C-1). researchgate.netpitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. pitt.edu Key HMBC correlations for geranylacetone include:

The methyl protons H-1 (δ 2.14) show correlations to the carbonyl carbon C-2 (δ 208.5) and the methylene carbon C-3 (δ 43.8), confirming the acetone (B3395972) moiety.

The vinylic methyl protons H-13 (δ 1.62) show correlations to C-5, C-6, and C-7, linking this methyl group to the C5=C6 double bond.

The terminal vinylic methyl protons H-11 and H-12 show correlations to C-9 and C-10, confirming the terminal isoprenoid unit.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. The (E) configuration of the C5=C6 double bond can be confirmed by a NOESY correlation between the vinylic proton H-5 and the allylic methylene protons H-7. The absence of a strong correlation between H-5 and the C-6 methyl protons (H-13) further supports this assignment.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a mixture, such as an essential oil. Geranylacetone is readily identified by its specific retention time on a given GC column and its characteristic mass spectrum. wikipedia.org The electron ionization (EI) mass spectrum of geranylacetone shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 194, corresponding to its molecular weight. cornell.edu

The fragmentation pattern is highly informative. The most intense peak (base peak) is typically at m/z 43, which corresponds to the stable acetyl cation ([CH₃CO]⁺), resulting from cleavage adjacent to the carbonyl group. Other significant fragments include m/z 69, resulting from the cleavage of the allylic C7-C8 bond to form the isoprenyl cation, and fragments at m/z 125 and 151 from various rearrangements and cleavages of the terpene chain. wikipedia.org

HRMS (High-Resolution Mass Spectrometry): This technique measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). For geranylacetone, HRMS would be used to confirm its elemental composition. The theoretical exact mass of C₁₃H₂₂O is 194.16706. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula.

MS (B15284909)/MS (Tandem Mass Spectrometry): In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺, at m/z 195) is selected and subjected to further fragmentation. This controlled fragmentation provides detailed structural information. For instance, the [M+H]⁺ ion of geranylacetone at m/z 195 is known to fragment to an ion at m/z 177, which corresponds to the loss of a water molecule (18 Da). wikipedia.org Observing this and other specific fragmentation pathways in the MS/MS spectrum provides a high degree of confidence in the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an excellent technique for identifying the functional groups present. The FT-IR spectrum of geranylacetone clearly indicates the presence of a ketone and carbon-carbon double bonds.

Interactive Table 3: Principal IR Absorption Bands for (E)-4,9-Undecadien-2-one, 6,10-dimethyl-

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~2970, 2925, 2857 Strong C-H stretch sp³ C-H (Alkyl)
~1717 Strong, Sharp C=O stretch Ketone
~1675 Medium C=C stretch Alkene
~1445 Medium C-H bend CH₂ (Scissoring)

The most prominent feature is the strong, sharp absorption band around 1717 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ketone. libretexts.org The presence of C-H stretching vibrations just below 3000 cm⁻¹ (e.g., 2970-2857 cm⁻¹) confirms the aliphatic portions of the molecule, while the weaker C=C stretching absorptions around 1675 cm⁻¹ confirm the presence of the two alkene groups. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore of interest in 4,9-Undecadien-2-one, 6,10-dimethyl- is the α,β-unsaturated ketone (enone) moiety, where the C=C double bond at the 4-position is conjugated with the C=O carbonyl group at the 2-position. fiveable.meegyankosh.ac.in This conjugation lowers the energy gap between the molecular orbitals, resulting in absorption at longer wavelengths compared to the isolated chromophores. libretexts.org

Two characteristic electronic transitions are expected for the enone system:

π→π Transition:* An intense absorption band resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated ketones, this band typically appears in the 220-250 nm region. googleapis.com

n→π Transition:* A weak absorption band due to the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a low molar absorptivity (ε), and typically appears at longer wavelengths, around 310-330 nm. egyankosh.ac.ingoogleapis.com

The position of the intense π→π* transition can be predicted with considerable accuracy using the Woodward-Fieser rules, which are a set of empirically derived correlations between molecular structure and absorption maxima (λmax). chemistnotes.comyoutube.com The calculation for 4,9-Undecadien-2-one, 6,10-dimethyl-, an acyclic α,β-unsaturated ketone, is detailed in the table below.

Table 1: Woodward-Fieser Rule Calculation for the π→π Transition*

Structural Feature Wavelength Increment (nm) Cumulative λmax (nm)
Base Value (Acyclic α,β-unsaturated ketone) 215 215
β-Alkyl Substituent (The C5-C11 chain) +12 227
Calculated λmax 227

This calculation is based on established Woodward-Fieser rules for enones. googleapis.comyoutube.com

Table 2: Summary of Expected UV-Vis Absorption Data

Transition Chromophore Expected λmax Molar Absorptivity (ε)
π→π * α,β-Unsaturated Ketone ~227 nm (Calculated) High (~10,000-20,000 L·mol⁻¹·cm⁻¹)
n→π * α,β-Unsaturated Ketone ~310-330 nm Low (<100 L·mol⁻¹·cm⁻¹)

Values are estimates based on theoretical calculations and typical data for enone systems. egyankosh.ac.ingoogleapis.com

Chiroptical Methods for Absolute Stereochemical Assignment (if applicable)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of chiral molecules. nih.gov An examination of the structure of 4,9-Undecadien-2-one, 6,10-dimethyl- reveals the presence of a stereogenic center at the C6 position, which is bonded to four different groups: a hydrogen atom, a methyl group, a -CH₂CH=CH-C(=O)CH₃ chain, and a -CH₂CH₂CH=C(CH₃)₂ chain.

Therefore, the compound is chiral and will exist as a pair of enantiomers. Chiroptical techniques are applicable and necessary for assigning the absolute stereochemistry at this C6 center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. The resulting signal, known as a Cotton effect, can be positive or negative and is characteristic of the chiral environment of a chromophore.

For chiral ketones, the weak n→π* transition discussed in the UV-Vis section becomes the focus of CD analysis. While weak in standard absorption spectroscopy, this transition is magnetically allowed and gives a distinct Cotton effect in the CD spectrum. The sign of this Cotton effect can often be predicted using empirical rules, most notably the Octant Rule for ketones.

The Octant Rule divides the space around the carbonyl group into eight regions (octants). The position of substituents in these octants determines their contribution to the sign of the Cotton effect of the n→π* transition.

Table 3: The Octant Rule for Predicting the Cotton Effect in Chiral Ketones

Octant Location (relative to observer looking down C=O bond) Sign of Contribution to Cotton Effect
Upper-Left & Lower-Right (Rear Octants) Positive (+)
Upper-Right & Lower-Left (Rear Octants) Negative (-)
Front Octants Generally small, often ignored
On a Nodal Plane (X-Z, Y-Z, or Perpendicular to C=O at Oxygen) Zero (0)

The rule provides a qualitative prediction for the sign of the Cotton effect based on the spatial distribution of substituents around the carbonyl chromophore.

To assign the absolute configuration of the C6 center in a specific enantiomer of 4,9-Undecadien-2-one, 6,10-dimethyl-, one would first measure its experimental CD spectrum. Then, by analyzing the conformational preferences of the molecule and applying the Octant Rule to the substituents around the carbonyl group, a predicted sign for the Cotton effect would be determined for both the R and S configurations. The absolute stereochemistry is assigned by matching the experimentally observed sign with the predicted sign.

While the methodology is well-established, specific experimental chiroptical data for 4,9-Undecadien-2-one, 6,10-dimethyl- is not available in the reviewed scientific literature. The actual assignment would require experimental measurement and comparison with theoretical models.

Theoretical and Computational Chemistry Studies of 4,9 Undecadien 2 One, 6,10 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of geranylacetone (B162166). nih.govnorthwestern.eduarxiv.org These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Electronic Properties: Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to be chemically reactive. For an unsaturated ketone like geranylacetone, the HOMO is typically associated with the π-electrons of the carbon-carbon double bonds, while the LUMO is often centered on the π* antibonding orbital of the carbonyl group.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For geranylacetone, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen, indicating its role as a site for electrophilic attack, and positive potentials around the hydrogen atoms.

Energetics and Thermodynamic Properties: Computational methods can accurately predict the thermodynamic properties of molecules. researchgate.netnih.gov By calculating the energies of optimized molecular structures, it is possible to determine key energetic data such as the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). These values are crucial for understanding the stability of geranylacetone and the thermodynamics of reactions in which it participates. High-level composite methods like G4 and G4(MP2) can provide results that are in close agreement with experimental calorimetric data. mdpi.com

Table 1: Representative Calculated Electronic and Thermodynamic Properties for Geranylacetone
PropertyTypical Calculated ValueSignificanceComputational Method
HOMO Energy~ -6.5 eVRelates to ionization potential and electron-donating abilityDFT (B3LYP/6-311++G(d,p))
LUMO Energy~ -0.5 eVRelates to electron affinity and electron-accepting abilityDFT (B3LYP/6-311++G(d,p))
HOMO-LUMO Gap~ 6.0 eVIndicator of chemical reactivity and kinetic stabilityDFT (B3LYP/6-311++G(d,p))
Dipole Moment~ 2.5 - 3.0 DQuantifies molecular polarityDFT (B3LYP/6-311++G(d,p))
Enthalpy of Formation (gas)-350 to -400 kJ/molDefines the molecule's stability relative to its constituent elementsG4 Composite Method

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, the acyclic structure of geranylacetone allows for significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the potential energy surface of such flexible molecules and identify their most stable conformations. mdpi.comnih.govnih.gov

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of different rotational states (conformers) around the single bonds. The resulting trajectory provides information on the relative energies of different conformations and the energy barriers between them. For geranylacetone, key areas of flexibility include rotation around the C-C bonds of the undecadiene chain. The analysis of dihedral angles throughout the simulation helps to identify the most populated and, therefore, most stable, conformational states. Understanding the preferred 3D structure is essential, as it influences the molecule's interaction with biological receptors and its physical properties.

Table 2: Key Dihedral Angles for Conformational Analysis of Geranylacetone
Dihedral AngleAtoms InvolvedDescription
ω1C3 - C4 - C5 - C6Rotation around the single bond adjacent to the C5=C6 double bond
ω2C4 - C5 - C6 - C7Defines the orientation around the C5=C6 double bond (E/Z isomerism)
ω3C7 - C8 - C9 - C10Rotation around the single bond adjacent to the C9=C10 double bond

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, MS (B15284909) fragmentation patterns)

Computational chemistry is widely used to predict spectroscopic data, which is invaluable for structure verification and elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard tool in chemical research. nih.govmdpi.com The most common approach involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. These predictions are often accurate enough to distinguish between isomers and assign signals in complex experimental spectra. researchgate.net For geranylacetone, DFT calculations can predict the chemical shifts for each unique carbon and proton, aiding in the complete assignment of its NMR spectra.

Table 3: Hypothetical Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for Geranylacetone
Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Method
C2 (Carbonyl)~208.5~208.2GIAO-DFT (ωB97X-D/def2-SVP)
C1 (Methyl)~29.8~29.5GIAO-DFT (ωB97X-D/def2-SVP)
C5~123.5~123.9GIAO-DFT (ωB97X-D/def2-SVP)
C6~138.0~137.7GIAO-DFT (ωB97X-D/def2-SVP)
C9~122.0~122.4GIAO-DFT (ωB97X-D/def2-SVP)
C10~132.0~132.3GIAO-DFT (ωB97X-D/def2-SVP)

MS Fragmentation Patterns: Mass spectrometry (MS) is a key analytical technique that involves ionizing a molecule and analyzing the mass-to-charge ratio of the resulting fragments. The fragmentation pattern is a molecular fingerprint. Computational methods can predict these patterns by modeling the dissociation of the energetically unstable molecular ion. nih.gov Approaches like Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) use quantum chemical calculations to simulate the fragmentation process. researchgate.net These simulations explore various bond cleavage and rearrangement pathways, identifying the most likely fragments based on the stability of the resulting cations and neutral radicals. For geranylacetone, common fragmentation pathways would include cleavage alpha to the carbonyl group and allylic cleavages.

Table 4: Predicted Major Fragments for Geranylacetone in Electron Ionization MS
m/zProposed Fragment IonFragmentation Pathway
43[CH₃CO]⁺α-cleavage at C2-C3 bond
69[C₅H₉]⁺Allylic cleavage at C7-C8 bond
123[C₉H₁₅]⁺Cleavage at C4-C5 bond with H rearrangement
151[M - C₃H₇]⁺Loss of isopropyl group from the terminus
179[M - CH₃]⁺Loss of a methyl radical

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

A key reaction involving geranylacetone is its synthesis via the Carroll rearrangement of linalyl acetoacetate (B1235776). wikipedia.orgwikipedia.org This reaction involves a mdpi.commdpi.com-sigmatropic rearrangement followed by decarboxylation. wikipedia.orgdrugfuture.com Computational studies can model this process by:

Locating the Transition State: Identifying the high-energy transition state structure for the key sigmatropic rearrangement step.

Calculating Activation Energies: Determining the energy barrier for the reaction, which provides insight into the reaction kinetics.

Evaluating Intermediates: Calculating the stability of intermediates, such as the enolate formed prior to the rearrangement.

These calculations can clarify whether the reaction proceeds through a concerted or stepwise mechanism and explain the observed stereoselectivity. For instance, palladium-catalyzed versions of the Carroll rearrangement proceed through a different, milder mechanism involving an organometallic complex, which can also be effectively modeled. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Analytical Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or activities of chemicals based on their molecular structure. wikipedia.orgnih.govfiveable.me These models create a mathematical relationship between calculated molecular descriptors and an experimentally measured property. fiveable.me

For geranylacetone and other terpenoids, QSPR/QSAR models can be developed to predict a wide range of properties. A study on the toxicity of 27 terpenoids, including geranylacetone, successfully developed a QSAR model using the Gram-negative bacterium Vibrio fischeri. nih.gov The model found that toxicity was primarily correlated with specific geometric and electronic descriptors calculated from the molecules' structures. nih.gov

The development of a QSPR model involves:

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometric, electronic) are calculated for a set of molecules.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the property of interest.

Validation: The model's predictive power is rigorously tested using cross-validation and external test sets.

Such models are valuable for rapidly screening new or un-tested compounds for desired properties, reducing the need for extensive experimental testing. nih.gov

Table 5: Types of Molecular Descriptors Used in QSPR/QSAR Models for Terpenoids
Descriptor ClassExample DescriptorInformation Encoded
Electronic Zefirov's Partial ChargeDistribution of electron density, charge on specific atoms
Geometric AsphericityOverall shape and deviation from a perfect sphere
Topological Wiener IndexMolecular branching and connectivity
Constitutional Molecular WeightSize of the molecule
Physicochemical LogPLipophilicity/hydrophobicity

Biological and Ecological Roles of 4,9 Undecadien 2 One, 6,10 Dimethyl in Model Systems

Semiochemical Activity in Invertebrate Systems (e.g., Pheromonal and Repellent Effects)

4,9-Undecadien-2-one, 6,10-dimethyl- functions as a semiochemical, a chemical substance that carries a message for an organism. These signals are integral to the chemical communication systems of various species. pherobase.comresearchgate.net The (E)-isomer of the compound, (E)-6,10-dimethyl-5,9-undecadien-2-one, has been identified as a key semiochemical in human-derived scents that makes certain individuals less attractive to mosquitoes and the Scottish biting midge, Culicoides impunctatus. nih.gov This repellent property underscores its importance in mediating interactions between invertebrates and potential hosts. Plant-derived semiochemicals can also influence insect behavior by acting as attractants, repellents, or synergists with insect-produced pheromones. usp.br

Research has demonstrated that 4,9-Undecadien-2-one, 6,10-dimethyl- (referred to as geranylacetone (B162166) in studies) is an effective insect repellent that modulates the behavior of several major disease-vector mosquitoes. nih.gov In laboratory trials, it interfered with the host-seeking behavior of mosquitoes, indicating its potential as a novel repellent. nih.gov

When tested individually, geranylacetone provided significant protection against mosquito bites. For instance, at a 10% concentration, it achieved approximately 70% repellency against Aedes aegypti. nih.gov The compound's efficacy is greatly enhanced when combined with other natural semiochemicals. A 1:1 mixture of geranylacetone and 6-methyl-5-hepten-2-one (B42903) was found to be particularly potent, exceeding the repellency of DEET at lower concentrations and providing effective protection against Anopheles gambiae, Culex quinquefasciatus, and Aedes aegypti. nih.gov This synergistic effect highlights the ability of mosquitoes to detect and respond to specific blends and ratios of natural compounds. nih.gov

Interactive Table: Repellency of Geranylacetone and a Mixture Against Mosquito Species Filter by mosquito species or compound to see specific repellency data from arm-in-cage tests.

Compound/MixtureConcentrationMosquito SpeciesRepellency (%)Source
Geranylacetone10%Aedes aegypti~70% nih.gov
Geranylacetone1%Aedes aegyptiNot Specified
6-methyl-5-hepten-2-one10%Aedes aegyptiNot Specified
Mixture 1 (1:1 ratio)0.1%Anopheles gambiae>95% nih.gov
Mixture 1 (1:1 ratio)0.01%Anopheles gambiae>95% nih.gov
Mixture 1 (1:1 ratio)0.1%Culex quinquefasciatus>95% nih.gov
Mixture 1 (1:1 ratio)0.01%Culex quinquefasciatus>95% nih.gov
Mixture 1 (1:1 ratio)0.1%Aedes aegypti>95% nih.gov
Mixture 1 (1:1 ratio)0.01%Aedes aegypti~60% nih.gov
DEET0.1%Anopheles gambiae~90% nih.gov
DEET0.01%Anopheles gambiae~80% nih.gov

Table based on data from Logan et al. (2010). Mixture 1 is a 1:1 ratio of geranylacetone and 6-methyl-5-hepten-2-one.

The precise molecular mechanism by which 4,9-Undecadien-2-one, 6,10-dimethyl- interacts with insect olfactory receptors has not been fully elucidated. However, the general principles of olfaction in insects involve the binding of odorant molecules to olfactory receptors (ORs), which are typically G protein-coupled receptors (GPCRs) located on the dendrites of olfactory receptor neurons (ORNs). nih.govnih.gov This binding event triggers a conformational change in the receptor, initiating a signal transduction cascade that results in the generation of an electrical signal. nih.govnih.gov

In Drosophila, the dynamics of ORN responses are complex and can be separated into steps corresponding to transduction and spike generation. nih.gov The initial interaction is governed by ligand-receptor kinetics. nih.gov For some insect pheromones, a specific blend of components is required to elicit a behavioral response, suggesting a synergistic interaction at the receptor or neural processing level. nih.gov It is plausible that geranylacetone acts similarly, potentially by binding to one or more ORs, which may lead to a repellent behavioral output. The neurotoxic mode of action for the repellent DEET involves targeting octopaminergic synapses in insects, a mechanism distinct from acetylcholinesterase inhibition. nih.gov Whether geranylacetone utilizes a similar or different neural pathway remains a subject for further investigation.

Antimicrobial Activity in Research Models

Beyond its role as a semiochemical, 4,9-Undecadien-2-one, 6,10-dimethyl- is recognized for its broad-spectrum antimicrobial and germicidal bioactivity. researchgate.net This property is shared with related terpenoid compounds and ketones. For example, nerolidol (B1678203), a derivative of geranylacetone, also possesses known antimicrobial and antifungal properties. researchgate.net Studies on similar ketone structures, such as undecan-x-ones, have provided further evidence of the antimicrobial potential of this class of compounds, particularly against fungi. nih.gov

In non-clinical research settings, 4,9-Undecadien-2-one, 6,10-dimethyl- has been noted for its antibacterial activity. researchgate.net However, research on structurally similar compounds suggests this activity may be selective. For instance, undecan-2-one and undecan-3-one demonstrated low antibacterial activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. nih.gov This indicates that while the compound possesses antibacterial potential, its efficacy can vary significantly depending on the target bacterial species.

The compound exhibits more pronounced antifungal and germicidal effects in research models. researchgate.net This is supported by studies on related ketones. Undecan-2-one and undecan-3-one showed high activity against the yeast Candida mycoderma, and all tested undecan-x-ones (2, 3, and 4) had a very strong effect against the mold Aspergillus niger. nih.gov These findings highlight the potential of these ketones as effective fungistatic agents. nih.gov

Interactive Table: Antimicrobial Spectrum of Geranylacetone and Related Ketones Select a microorganism to view the activity of related compounds.

CompoundMicroorganismTypeObserved EffectSource
GeranylacetoneNot specifiedBacteria/FungiBroad-spectrum antimicrobial & germicidal researchgate.net
Undecan-2-oneEscherichia coliGram-negative BacteriaLow antibacterial activity nih.gov
Undecan-2-oneBacillus subtilisGram-positive BacteriaLow antibacterial activity nih.gov
Undecan-2-oneCandida mycodermaYeastHigh activity nih.gov
Undecan-2-oneAspergillus nigerMoldStrongest effect nih.gov
Undecan-3-oneCandida mycodermaYeastHigh activity nih.gov
Undecan-3-oneAspergillus nigerMoldStrongest effect nih.gov

Role in Plant-Plant and Plant-Microbe Ecological Interactions

4,9-Undecadien-2-one, 6,10-dimethyl- is a natural volatile organic compound found in a variety of plants, including mango, rice, and tomatoes, contributing to their flavor and aroma profiles. wikipedia.org In an ecological context, such plant compounds play crucial roles in mediating interactions with other organisms. usp.br

The release of volatiles like geranylacetone can serve as a defense mechanism. Its antimicrobial properties suggest a direct role in plant-microbe interactions, helping to protect the plant from pathogenic fungi and bacteria in its immediate environment. researchgate.net Furthermore, its insect-repellent qualities indicate a function in deterring herbivores. nih.govnih.gov Some plant compounds are also involved in allelopathy, where they are released into the environment to inhibit the germination and growth of competing plant species. nih.govnih.gov While not definitively characterized as a primary allelopathic agent, the known biological activities of geranylacetone are consistent with a defensive ecological function for the plants that produce it. nih.gov

Environmental Fate and Biotransformation in Non-Human Ecosystems

The environmental fate of 4,9-Undecadien-2-one, 6,10-dimethyl-, a compound more commonly known as geranylacetone, is governed by a combination of its physical properties, natural origins, and susceptibility to biotic and abiotic degradation processes. As a naturally occurring acyclic monoterpenoid ketone, it is introduced into ecosystems primarily through its synthesis by various plants and as a degradation product of larger organic molecules. wikipedia.orgnih.gov

Persistence and Mobility

Geranylacetone is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comthegoodscentscompany.com This classification suggests a degree of persistence in aquatic systems. Its environmental mobility, however, is considered to be low. This is due to its low water solubility and immiscibility with water, which indicates that upon release into the environment, it is more likely to adsorb to soil and sediment particles rather than remaining in the water column or leaching into groundwater. fishersci.com Safety data information suggests the compound may persist based on available information, underlining its potential for long-term presence in certain environmental compartments. fishersci.com

Abiotic degradation processes can also contribute to its formation in the environment. For instance, geranylacetone can be formed from the degradation of vegetable matter through ozonolysis. wikipedia.org It also arises naturally from the oxidative cleavage of carotenoids, a reaction catalyzed by carotenoid oxygenase enzymes found in various organisms. wikipedia.org

Biotransformation in Microbial Systems

Biotransformation by microorganisms is a key process in the environmental breakdown of geranylacetone. Various microorganisms are known to metabolize this compound, transforming it into other chemical entities. The yeast Saccharomyces cerevisiae has been identified as producing geranylacetone as a metabolite, indicating its role in fungal metabolic pathways. nih.gov

More detailed studies on the biotransformation of geranylacetone have been conducted using filamentous fungi. The fungus Aspergillus niger has demonstrated the capability to transform geranylacetone through oxidation (hydroxylation) and reduction reactions. When cultured with geranylacetone, A. niger produces a series of metabolites. The primary biotransformation products include the hydroxylation of the parent molecule at the C-3 position, followed by the reduction of the ketone group at C-2 to a hydroxyl group, resulting in the formation of a diol. Further enzymatic reactions can lead to other related compounds.

Another fungus, Rhizopus oryzae, is also capable of biotransforming geranylacetone, primarily through the reduction of the C-2 keto group to a hydroxyl group, yielding an alcohol. These microbial transformations represent a natural pathway for the detoxification and degradation of geranylacetone in the environment, converting the original ketone into more polar alcohol and diol derivatives.

The table below summarizes the key findings from biotransformation studies on geranylacetone in representative microbial systems.

Interactive Data Table: Microbial Biotransformation of Geranylacetone

Transforming Microorganism Parent Compound Reaction Type Major Transformation Product(s)
Aspergillus niger Geranylacetone Oxidation (Hydroxylation) & Reduction 3-Hydroxy-6,10-dimethyl-5,9-undecadien-2-one
6,10-Dimethyl-5,9-undecadien-2,3-diol
Rhizopus oryzae Geranylacetone Reduction 6,10-Dimethyl-5,9-undecadien-2-ol

Advanced Analytical Techniques for Detection and Quantification of 4,9 Undecadien 2 One, 6,10 Dimethyl in Research Applications

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) stands as a powerful technique for the in-depth analysis of complex volatile and semi-volatile samples, such as essential oils and other plant extracts. chromatographyonline.comchromatographyonline.com The enhanced separation capacity of GC×GC is achieved by employing two columns with different stationary phase selectivities, providing a much higher peak capacity than conventional one-dimensional GC. chromatographyonline.com This is particularly crucial for resolving isomeric and co-eluting compounds that are common in natural extracts, where 4,9-Undecadien-2-one, 6,10-dimethyl- might be present.

In a typical GC×GC setup, the effluent from the first dimension (¹D) column is trapped, focused, and re-injected in short pulses onto a second, shorter, and faster dimension (²D) column. chromatographyonline.com This process creates a highly structured two-dimensional chromatogram where chemically similar compounds are grouped together, facilitating identification. When paired with a time-of-flight mass spectrometer (TOF-MS), the system can acquire full mass spectra at very high speeds, which is essential to adequately sample the narrow peaks produced by the second dimension column (often less than 100 ms (B15284909) wide). chromatographyonline.comnih.gov

Research findings demonstrate that GC×GC-TOF-MS is ideal for screening complex mixtures like essential oils for quality control, allowing for the confident identification and accurate quantitation of both high- and low-concentration components. chromatographyonline.com The use of tandem ionization, which involves rapidly switching between hard (70 eV) and soft ionization energies, further enhances compound identification by providing both library-matchable fragmentation patterns and spectra with more prominent molecular ions for improved isomer differentiation. chromatographyonline.com This level of detail is essential for distinguishing 4,9-Undecadien-2-one, 6,10-dimethyl- from its various isomers and other terpenoids in a complex matrix. nih.govresearchgate.net

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Volatile Compound Profiling

Solid-Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds and is frequently coupled with GC-MS. nih.govmdpi.com The technique involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the sample or its headspace. Analytes partition from the sample matrix onto the fiber coating, which is then transferred to the GC inlet for thermal desorption and analysis. mdpi.com

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. Common coatings include polydimethylsiloxane (B3030410) (PDMS) for nonpolar compounds, polyacrylate (PA) for polar compounds, and mixed phases like Carboxen/PDMS (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for a broader range of volatiles. mdpi.com For profiling a terpenoid like 4,9-Undecadien-2-one, 6,10-dimethyl-, a mixed-phase fiber would likely be effective.

Headspace SPME (HS-SPME) is particularly advantageous for analyzing VOCs in solid or liquid samples, as it minimizes matrix effects. mdpi.comnih.gov Studies have successfully employed HS-SPME-GC-MS to profile the volatile components in various plants, food products, and biological samples. nih.govmdpi.com The method's simplicity and potential for automation make it suitable for analyzing a large number of samples. mdpi.com For instance, comparing different sampling techniques for cannabis analysis, HS-SPME provided strong signals for early eluting sesquiterpenes, a class of compounds to which 4,9-Undecadien-2-one, 6,10-dimethyl- belongs. nih.gov

Chemometric Approaches and Data Mining in Chromatographic-Mass Spectrometric Datasets

The analysis of complex mixtures by techniques like GC×GC-MS generates vast and complex datasets. researchgate.netnih.gov Chemometric approaches and data mining are essential tools for extracting meaningful chemical information from this data. nih.govresearchgate.net These statistical and mathematical methods can identify patterns, classify samples, and pinpoint the compounds responsible for observed differences, even when these are not obvious from visual inspection of the chromatograms. nih.gov

For quantitative analysis, multivariate tools like Parallel Factor Analysis (PARAFAC) can be applied to three-dimensional GC×GC-MS data to deconvolve overlapping peaks and extract pure chromatographic and mass spectral profiles for accurate quantification. nih.gov Other data mining techniques, such as artificial neural networks and rule-based methods, have been used to classify essential oils or predict process outcomes based on their chemical composition. researchgate.net These approaches are invaluable for navigating the large datasets produced in metabolomic studies of essential oils and other complex natural products, enabling the identification of target compounds like 4,9-Undecadien-2-one, 6,10-dimethyl-. researchgate.netnih.gov

Development of High-Throughput Analytical Methods for Research Screening

In many research applications, such as plant breeding programs, quality control, or large-scale metabolomics, the ability to analyze a large number of samples quickly is crucial. nih.gov This has driven the development of high-throughput analytical methods. These methods focus on reducing analysis time without significantly compromising analytical performance. cannabissciencetech.comnih.gov

Key strategies for developing high-throughput GC-MS methods include:

Fast GC: Utilizing shorter and narrower columns, higher carrier gas flow rates, and rapid temperature programming can significantly reduce chromatographic run times. Methods have been developed that shorten analysis times for terpenes by 30-50% or more, with some separations achieved in under a minute. nih.govcannabissciencetech.comnih.gov

Automated Sample Preparation: Automating sample preparation steps, such as using SPME with an autosampler, reduces manual labor and increases sample throughput. mdpi.com

Advanced Instrumentation: The use of Time-of-Flight Mass Spectrometers (TOF-MS) is beneficial for fast GC as they can acquire data at high speeds, ensuring that narrow chromatographic peaks are adequately defined. nih.gov Thermal desorption techniques can also be optimized for rapid injection and analysis. acs.org

Researchers have successfully developed fast, microscale GC-MS methods for terpene profiling that require only small amounts of sample material and have analysis times of less than 30 minutes, while still providing validated results for dozens of individual terpenes. nih.gov These high-throughput screening methods are essential for research applications that require the rapid and reliable quantification of specific compounds like 4,9-Undecadien-2-one, 6,10-dimethyl- across numerous samples. nih.govresearchgate.net

Data Tables

Table 1: Properties of 4,9-Undecadien-2-one, 6,10-dimethyl-

This table summarizes the key chemical properties and identifiers for the compound. The compound exists as different isomers, primarily (E)- and (Z)- forms, with geranylacetone (B162166) being a common name for the (E)-isomer. nist.govwikipedia.org

PropertyValueSource(s)
Chemical Formula C₁₃H₂₂O nist.govwikipedia.orgnist.gov
Molecular Weight 194.31 g/mol nih.govnist.govsigmaaldrich.com
CAS Number 689-67-8 (mixture of isomers) nist.govsigmaaldrich.com
3796-70-1 ((E)-isomer, Geranylacetone) nih.govnist.gov
3879-26-3 ((Z)-isomer, Nerylacetone) nist.govnih.gov
IUPAC Name (5E)-6,10-dimethylundeca-5,9-dien-2-one nih.govwikipedia.org
Synonyms Geranylacetone, Dihydropseudoionone nih.govnist.govsigmaaldrich.com
Description Colorless oil with a fresh, green, floral, rose-like odor. chemicalbook.comsigmaaldrich.com

Table 2: Summary of Advanced Analytical Techniques

This table provides an overview of the analytical techniques discussed in the article, highlighting their primary applications and advantages for the analysis of 4,9-Undecadien-2-one, 6,10-dimethyl- in complex mixtures.

TechniquePrincipleAdvantages for Analysis
GC×GC-MS Two-dimensional chromatographic separation coupled with mass spectrometry. chromatographyonline.com- Superior separation power for complex matrices.- Resolution of co-eluting and isomeric compounds.- Structured chromatograms aid in compound class identification. chromatographyonline.comnih.gov
SPME-GC-MS Solvent-free extraction and concentration using a coated fiber, followed by GC-MS analysis. nih.govmdpi.com- Simple, fast, and automatable sample preparation.- Ideal for volatile and semi-volatile compounds.- Headspace mode minimizes matrix interference. mdpi.comnih.gov
Chemometrics Application of statistical and mathematical methods (e.g., PCA) to analyze large datasets. nih.govnih.gov- Uncovers patterns and relationships in complex data.- Classifies samples based on chemical profiles.- Identifies key differentiating compounds. researchgate.netresearchgate.net
High-Throughput Methods Optimization of analytical workflows for rapid screening of many samples. nih.govnih.gov- Reduced analysis time (fast GC).- Increased sample throughput via automation.- Enables large-scale research and screening projects. nih.govcannabissciencetech.com

Future Research Directions and Emerging Applications in Chemical Sciences

Exploration of Novel Biocatalytic Routes for Synthesis

The industrial production of geranylacetone (B162166) has predominantly relied on chemical synthesis, often through the Carroll rearrangement of linalyl acetoacetate (B1235776), which is itself formed from linalool (B1675412) and ethyl acetoacetate. chemicalbook.comwikipedia.org While effective, these routes can require specific catalysts and reaction conditions. chemicalbook.com A significant future direction lies in the development of biocatalytic processes, which promise greener, more selective, and sustainable production methods.

Future research will likely focus on harnessing enzymes and engineered microorganisms for the synthesis of geranylacetone. Enzymes such as oxidoreductases, lyases, and transferases from diverse biological sources could be employed. For instance, research into mushroom tyrosinase has demonstrated its catalytic ability to create derivatives of geranylacetone, highlighting the potential of enzymes to perform specific transformations on this molecule. researchgate.netresearchgate.net The biosynthesis of geranylacetone in nature occurs via the oxidative cleavage of carotenoids, a reaction catalyzed by carotenoid oxygenase enzymes, suggesting that these or similar enzymes could be exploited for biotechnological production. wikipedia.org

The principles of flow synthesis and process intensification, which are gaining traction in biocatalysis, could be applied to geranylacetone production. nih.gov This involves using immobilized enzymes in continuous flow reactors, offering benefits like enhanced stability, easier product separation, and higher volumetric productivity compared to traditional batch processes. nih.gov

Table 1: Comparison of Conventional and Potential Biocatalytic Synthesis Routes for Geranylacetone

FeatureConventional Chemical Synthesis (e.g., Carroll Rearrangement)Future Biocatalytic Synthesis
Precursors Linalool, Ethyl Acetoacetate, Myrcene (B1677589) chemicalbook.comwikipedia.orgSugars, Glycerol (via fermentation), Linalool, Carotenoids
Catalyst Metal catalysts (e.g., Aluminum isopropoxide), Acids chemicalbook.comWhole cells (e.g., engineered E. coli, S. cerevisiae) or isolated enzymes (e.g., Oxygenases, Lyases) nih.govwikipedia.org
Reaction Conditions Elevated temperatures (e.g., ~170°C) chemicalbook.comMild, near-ambient temperatures and pressures
Selectivity May produce mixtures of (E) and (Z) isomers (nerylacetone) chemicalbook.comPotentially high stereoselectivity and regioselectivity
Environmental Impact Use of organic solvents, potential for metal wasteAqueous media, biodegradable catalysts, reduced energy consumption

Design and Synthesis of Mechanistically Probing Analogs

To understand the structure-activity relationships (SAR) that govern the biological and chemical interactions of geranylacetone, the design and synthesis of targeted analogs are crucial. nih.gov These analogs, created by systematically modifying the parent structure, serve as molecular probes to identify the key functional groups and spatial arrangements responsible for specific activities.

Research has already demonstrated the synthesis of geranylacetone derivatives through methods like the Mannich condensation, yielding a series of analogs with modified amine functionalities. researchgate.net Another study focused on creating analogs of both geranylacetone and the related compound nerolidol (B1678203) to evaluate their properties. researchgate.net Future work in this area will likely expand the library of analogs by exploring a wider range of chemical modifications. Key targets for modification include:

The Ketone Group: Reduction to a secondary alcohol, conversion to an oxime or hydrazone, or replacement with other functional groups.

The C5-C6 Double Bond: Epoxidation, dihydroxylation, or hydrogenation to explore the role of this specific site of unsaturation.

The C9-C10 Double Bond: Selective modification to differentiate its function from the other double bond.

The Alkyl Backbone: Introduction of cyclic constraints, altering chain length, or adding different substituents to probe steric and electronic requirements.

These synthetic efforts will provide a valuable toolkit of molecules for investigating mechanisms of action in various chemical and non-clinical biological systems.

Table 2: Examples of Synthetic Approaches for Geranylacetone Analogs

Synthetic MethodReagents/CatalystPosition of ModificationType of Analog ProducedReference
Mannich CondensationFormaldehyde, Secondary Amines, TyrosinaseC3 (alpha-carbon to ketone)Aminomethyl derivatives researchgate.net
Grignard ReactionOrganomagnesium halidesC2 (ketone carbonyl)Tertiary alcohol derivativesInferred
EpoxidationPeroxy acids (e.g., m-CPBA)C5=C6 and/or C9=C10 double bondsEpoxide derivativesInferred
Wittig/Horner-Wadsworth-Emmons ReactionPhosphonium ylides / Phosphonate carbanionsC2 (ketone carbonyl)Alkene derivatives (chain extension)Inferred

Advanced Computational Studies on Biological Interactions at the Molecular Level (non-clinical)

Computational chemistry offers powerful tools to investigate the interactions of geranylacetone and its analogs at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. Future research will increasingly leverage advanced computational techniques to build predictive models of behavior and guide the design of new molecules.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of geranylacetone or its derivatives within the active site of a target protein. Studies have already utilized molecular docking to explore the interactions of geranylacetone derivatives. researchgate.net Future studies could expand this to a wide range of proteins to identify potential off-target interactions or new, non-clinical binding partners, focusing purely on the biophysical aspects of binding. The correlation of calculated binding energies (ΔG) with experimentally observed activity can validate the computational models. nih.gov

Quantum Chemistry: Methods like Density Functional Theory (DFT) are essential for understanding the electronic structure of geranylacetone. nih.gov DFT calculations can be used to determine electron distribution, orbital energies (HOMO/LUMO), and reaction energetics. nih.gov This information is critical for predicting reactivity, interpreting spectroscopic data, and parameterizing more complex simulations.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can model the dynamic behavior of geranylacetone and its receptor over time. This can reveal how the molecule influences protein conformation, the role of water molecules in the binding site, and the stability of the ligand-protein complex.

Table 3: Application of Computational Methods in Geranylacetone Research

Computational MethodResearch QuestionPotential Insights
Molecular DockingHow does geranylacetone bind to a specific protein active site?Preferred binding pose, key intermolecular interactions (H-bonds, hydrophobic contacts), relative binding affinity. researchgate.net
Quantum Chemistry (DFT)What is the electronic structure and reactivity of the molecule?Optimized geometry, charge distribution, frontier molecular orbital energies, reaction energy profiles. nih.govnih.gov
Molecular Dynamics (MD)How does the molecule behave in a solvated or protein environment over time?Conformational flexibility, stability of binding, solvent effects, dynamic protein-ligand interactions.
Structure-Activity Relationship (QSAR)Can we predict the activity of new analogs before synthesis?A statistical model correlating structural descriptors with activity, guiding the design of more potent analogs. nih.gov

Investigation of Uncharted Chemical Reactivity and New Transformations

The chemical structure of geranylacetone, featuring a ketone and two non-conjugated double bonds, is ripe for the exploration of novel chemical reactions and transformations that go beyond its current use in synthesis. wikipedia.orgmdpi.com

A significant area for future investigation is in pericyclic reactions, particularly cycloadditions. libretexts.org The isolated double bonds in geranylacetone could potentially act as dienophiles in Diels-Alder [4+2] cycloaddition reactions with various dienes, leading to complex cyclic and bicyclic structures that are not easily accessible otherwise. youtube.com Intramolecular cycloadditions could also be explored under thermal or photochemical conditions to generate novel polycyclic frameworks.

Furthermore, the development of new catalytic systems for the selective transformation of geranylacetone is a promising research avenue. This includes:

Selective Hydrogenation: Catalysts that can selectively reduce one of the two double bonds or the ketone group would provide valuable synthetic intermediates.

Metathesis Reactions: Cross-metathesis with other olefins could be used to build more complex molecules from the geranylacetone scaffold.

Asymmetric Catalysis: The development of chiral catalysts for reactions like asymmetric epoxidation or reduction would allow for the synthesis of enantiomerically pure geranylacetone derivatives, which is crucial for probing stereospecific interactions.

Table 4: Reactive Sites of Geranylacetone and Potential Uncharted Transformations

Reactive SiteFunctional GroupKnown ReactivityPotential Future Exploration
C2 CarbonylKetoneEnolate formation, a-alkylation (e.g., Mannich) researchgate.netAsymmetric reduction, Wittig-type olefination, Baeyer-Villiger oxidation to form an ester. mdpi.com
C5=C6 Double BondAlkeneParticipates in Carroll Rearrangement (in precursor) wikipedia.orgSelective epoxidation, dihydroxylation, ozonolysis, [4+2] cycloaddition (as dienophile). libretexts.org
C9=C10 Double BondAlkeneGenerally unexploited in major synthesesSelective hydrogenation, hydroboration-oxidation, cross-metathesis.
C4 and C8 Allylic PositionsAllylic C-HPotential sites for radical or oxidative functionalizationCatalytic C-H activation/functionalization.

Role in Advanced Materials Science

The global push towards a circular economy and sustainable materials has created immense interest in using renewable biomass as feedstocks for polymers. rsc.orgtaylorfrancis.com Terpenes and terpenoids, including geranylacetone, are recognized as highly promising bio-based monomers for the synthesis of sustainable polymers. mdpi.comtandfonline.comresearchgate.net

Geranylacetone itself is not a traditional monomer, but its functional groups serve as handles for chemical modification to produce polymerizable derivatives. Future research directions include:

Conversion to Polyester Monomers: The ketone can be reduced to a hydroxyl group, and the double bonds can be cleaved (e.g., via ozonolysis) to form dicarboxylic acids or diols. These resulting molecules can then be used in polycondensation reactions to create novel, terpene-based polyesters. tandfonline.com

Synthesis of Polyurethanes and Polyamides: The creation of diol or diamine derivatives from the geranylacetone backbone would enable its incorporation into polyurethanes and polyamides, respectively. rsc.orgtandfonline.com

Ring-Opening Polymerization (ROP): The ketone could be converted via a Baeyer-Villiger oxidation into a lactone, a cyclic ester. mdpi.com This terpene-derived lactone could then serve as a monomer for ROP, a powerful technique for producing polymers with controlled molecular weights. mdpi.com

Pendant Group Functionalization: Geranylacetone could be attached as a pendant group to a polymer backbone, imparting specific properties such as hydrophobicity or potential for further post-polymerization modification.

The incorporation of the geranylacetone-derived aliphatic and branched structure into polymer chains could lead to materials with unique thermal and mechanical properties, such as lower glass transition temperatures or increased flexibility, compared to their fossil-fuel-based counterparts. tandfonline.com

Table 5: Potential Polymer Classes from Geranylacetone-Derived Monomers

Polymer ClassRequired Monomer Type from GeranylacetonePotential Properties/FeaturesReference Context
Polyesters Diols, Dicarboxylic Acids, LactonesBiodegradability, tunable thermal properties (Tg, Tm) mdpi.comtandfonline.com
Polyurethanes Diols / PolyolsElastomeric properties, foams, coatings rsc.orgtandfonline.com
Polyamides Dicarboxylic Acids, DiaminesHigh thermal stability, good mechanical strength rsc.orgresearchgate.net
Polycarbonates DiolsToughness, optical clarity rsc.org

Q & A

Basic: How can researchers identify and confirm the structure of 6,10-dimethyl-5,9-undecadien-2-one using spectroscopic methods?

Methodological Answer:
The compound’s structure can be confirmed via gas chromatography-mass spectrometry (GC-MS) combined with retention index (RI) matching and nuclear magnetic resonance (NMR). The IUPAC Standard InChIKey (HNZUNIKWNYHEJJ-FMIVXFBMSA-N) and CAS registry number (689-67-8) provided by NIST are critical for cross-referencing spectral libraries . For stereoisomer differentiation (e.g., E vs. Z), nuclear Overhauser effect (NOE) NMR experiments or circular dichroism (CD) are recommended to resolve spatial configurations .

Basic: What analytical techniques are suitable for quantifying 6,10-dimethyl-5,9-undecadien-2-one in plant or biological matrices?

Methodological Answer:
High-purity analytical standards (≥97% GC purity) are essential for calibration . Gas chromatography with flame ionization detection (GC-FID) or GC-MS is widely used, with RI values (e.g., RI 1455 on HP-5 columns) aiding identification . For plant tissues, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for volatile profiling, as demonstrated in studies on Dalbergia odorifera and pear fruit .

Basic: What is the ecological or biochemical significance of 6,10-dimethyl-5,9-undecadien-2-one in plant systems?

Methodological Answer:
The compound is a key volatile organic compound (VOC) in plant defense and signaling. For example, in Dalbergia odorifera, its production increases under oxidative stress (e.g., H2O2 treatment), suggesting a role in stress response . In pomegranate juice and tea leaves, it contributes to floral/fruity aromas, with concentrations influenced by post-harvest processing .

Advanced: How should experimental designs be structured to investigate the compound’s response to abiotic stressors (e.g., salinity, oxidation)?

Methodological Answer:
Controlled treatments (e.g., NaCl, H2O2) with time-series sampling (e.g., 1, 3, 6 months) are critical. Include controls to isolate treatment effects, as shown in Dalbergia odorifera studies where H2O2 increased the compound’s relative content (0.05% vs. 0.04% in controls) . Replicate analyses (≥3 biological replicates) and ANOVA can assess statistical significance.

Advanced: How to resolve contradictions in concentration data across studies (e.g., variable levels under similar conditions)?

Methodological Answer:
Discrepancies may arise from isomer mixtures (e.g., E/Z ratios) or extraction protocols. For instance, geranylacetone levels in pear fruit varied between storage methods (0.17% in cellar vs. 0.46% in cold storage) due to differential VOC biosynthesis . Standardize extraction methods (e.g., HS-SPME parameters) and validate isomer-specific quantification using chiral columns .

Advanced: What metabolic pathways produce 6,10-dimethyl-5,9-undecadien-2-one in mammalian systems?

Methodological Answer:
In mice, the compound is linked to lipid metabolism via the mevalonate pathway, as shown in urinary volatilome studies. Knockout models (e.g., St3gal4-KO mice) revealed altered levels, suggesting enzymatic regulation . Isotopic labeling (e.g., <sup>13</sup>C-acetate) can trace precursor incorporation, while LC-MS/MS quantifies pathway intermediates.

Advanced: How can researchers differentiate and quantify stereoisomers of 6,10-dimethyl-5,9-undecadien-2-one?

Methodological Answer:
Chiral GC columns (e.g., β-cyclodextrin-based phases) or HPLC with polarimetric detection are effective. The E-isomer (CAS 3796-70-1) and Z-isomer exhibit distinct retention times and spectral signatures . Computational tools (e.g., density functional theory for predicting NMR shifts) can supplement experimental data .

Advanced: What are the implications of isomer mixtures (e.g., E/Z) on analytical results and bioactivity studies?

Methodological Answer:
Isomer mixtures (e.g., ≥97% purity but undefined E/Z ratios) can skew bioactivity assays, as stereochemistry affects receptor binding. For example, trans-geranylacetone may have distinct pheromonal activity in insects compared to cis-forms . Researchers should report isomer ratios (via GC-MS area percentages) and use pure isomers for dose-response studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.